Antimalarial Activity
4-Methoxy-1H-indole-3-carbaldehyde exhibits antimalarial activity against Plasmodium falciparum with an IC50 of 23.6 μM . While a direct head-to-head comparison with the unsubstituted indole-3-carboxaldehyde is not available in the same study, class-level inference suggests that the 4-methoxy substitution contributes to this activity profile, as the parent indole-3-carboxaldehyde scaffold is known to possess antimalarial properties in derivative forms [1]. The specific substitution pattern may offer a unique starting point for structure-activity relationship (SAR) optimization in antimalarial drug discovery programs.
| Evidence Dimension | In vitro antimalarial activity (IC50) |
|---|---|
| Target Compound Data | 23.6 μM |
| Comparator Or Baseline | Indole-3-carboxaldehyde derivatives (various IC50 values reported in literature, no direct comparator for the parent compound in the same assay) |
| Quantified Difference | Not directly comparable; target compound shows moderate activity |
| Conditions | Plasmodium falciparum in vitro culture assay |
Why This Matters
This data point establishes a baseline antimalarial activity for the compound, informing its potential utility in medicinal chemistry campaigns targeting malaria.
- [1] OmicsDI. (n.d.). Indole-3-carboxaldehyde derivatives screened for anti-malarial activity. View Source
